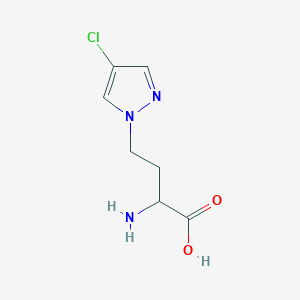
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride in dimethyl sulfoxide (DMSO) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated derivatives, while cross-coupling reactions can produce various arylated products .
科学的研究の応用
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine has several scientific research applications:
作用機序
The mechanism of action of 2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets . The compound can form stable complexes with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethoxy)pyridine
Uniqueness
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine is unique due to the presence of both bromine and tetrafluoroethoxy groups, which impart distinct chemical and biological properties.
特性
分子式 |
C7H3Br2F4NO |
|---|---|
分子量 |
352.91 g/mol |
IUPAC名 |
2-bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine |
InChI |
InChI=1S/C7H3Br2F4NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H |
InChIキー |
FWPHJTZDQAMCGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1OC(C(F)(F)Br)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B13546110.png)
![3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid](/img/structure/B13546111.png)
![3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B13546118.png)

![3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/structure/B13546147.png)









